2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.: 862486-30-4
Cat. No.: VC7515723
Molecular Formula: C22H18ClN5O3S
Molecular Weight: 467.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862486-30-4 |
|---|---|
| Molecular Formula | C22H18ClN5O3S |
| Molecular Weight | 467.93 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C22H18ClN5O3S/c1-13-11-20(32-12-19(29)25-17-7-9-18(10-8-17)28(30)31)27-22(24-13)21(14(2)26-27)15-3-5-16(23)6-4-15/h3-11H,12H2,1-2H3,(H,25,29) |
| Standard InChI Key | YNSWYBTXLATQFF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl |
Introduction
The compound 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that combines elements of pyrazolo[1,5-a]pyrimidine and acetamide structures. This compound is characterized by its unique structural features, including a pyrazolo[1,5-a]pyrimidine core, a 4-chlorophenyl substituent, and a nitrophenyl group attached to an acetamide moiety. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
Synthesis
The synthesis of 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step reactions. These may include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the 4-chlorophenyl group, and attachment of the sulfanyl and nitrophenylacetamide moieties. Common methods involve the use of various precursors and specific chemical reactions to incorporate these functional groups.
Potential Applications
Given its structural complexity and potential biological activities, 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide may have applications in medicinal chemistry. This includes the development of therapeutic agents targeting various biological pathways. Further research is needed to fully explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume